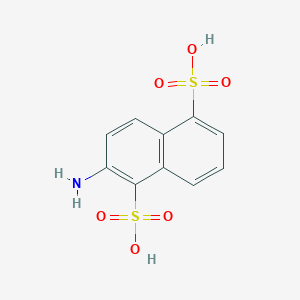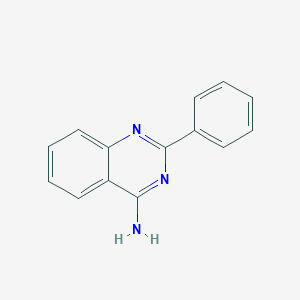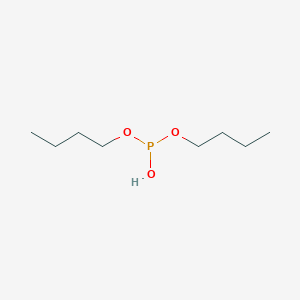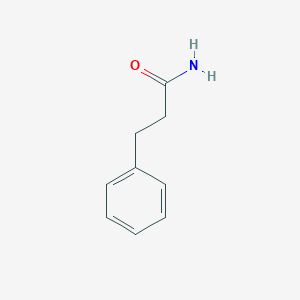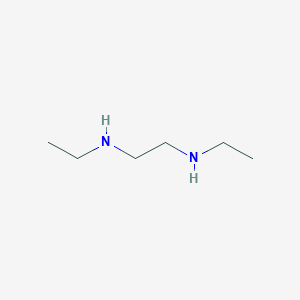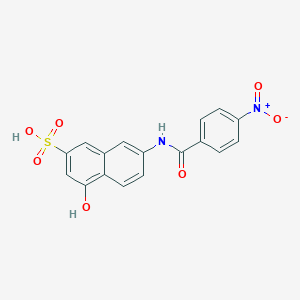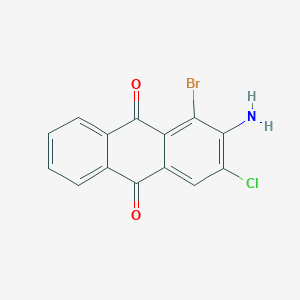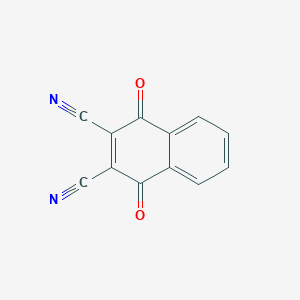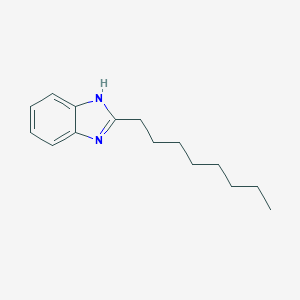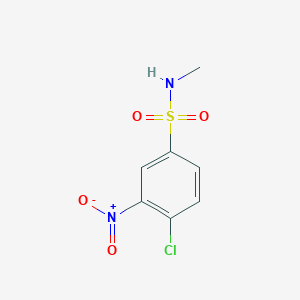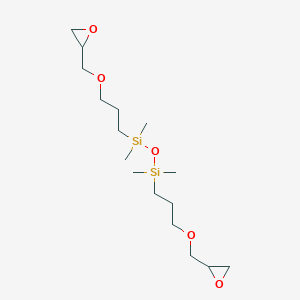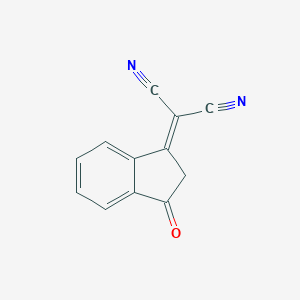
3-(二氰基亚甲基)茚满-1-酮
描述
3-(Dicyanomethylidene)indan-1-one is a strong electron-withdrawing molecule. It is known for its use as an electron-withdrawing acceptor in various chemical applications, particularly in the preparation of organic solar cells. This compound is characterized by its ability to form acceptor-donor-acceptor type materials, which are crucial for the development of efficient organic photovoltaic devices .
科学研究应用
3-(Dicyanomethylidene)indan-1-one has a wide range of applications in scientific research:
Organic Solar Cells: It is used as a building block for non-fullerene acceptors in organic photovoltaic devices, contributing to high power conversion efficiencies.
Dye Synthesis: It is a key component in the synthesis of butadiene dyes, which are studied for their solvatochromic behavior and absorption spectra.
Material Science: It is used in the development of new materials with specific electronic properties, such as near-infrared absorbing non-fullerene acceptors.
作用机制
Target of Action
3-(Dicyanomethylidene)indan-1-one, also known as 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, is a strong electron-withdrawing molecule . It is primarily used as an electron-withdrawing acceptor in the synthesis of donor-acceptor butadiene chromophores . These chromophores are the primary targets of the compound, and they play a crucial role in the absorption of light and the subsequent generation of electrical energy in organic solar cells (OSCs) .
Mode of Action
The compound interacts with its targets through a process known as Knoevenagel condensation . This reaction involves the condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one, resulting in the formation of novel donor-acceptor butadiene chromophores . These chromophores exhibit unique photo-physical properties, such as large second-order optical nonlinearities .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of non-fullerene acceptors (NFAs) such as ITIC, IHIC, IEIC, IXIC for highly efficient organic photovoltaic devices . The compound’s electron-withdrawing properties enable it to form acceptor-donor-acceptor (A-D-A) type acceptor materials, which are crucial for the operation of these devices .
Result of Action
The primary result of the compound’s action is the synthesis of novel donor-acceptor butadiene chromophores . These chromophores have unique photo-physical properties and can be used in the creation of highly efficient organic solar cells . Additionally, the compound can also be used for the synthesis of chromophores which exhibit unique photo-physical properties such as large second-order optical nonlinearities .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Dicyanomethylidene)indan-1-one is typically synthesized through the Knoevenagel condensation reaction. This involves the reaction of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one. The reaction conditions often include the use of a base such as piperidine in a solvent like ethanol, under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 3-(Dicyanomethylidene)indan-1-one undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with β-dimethylaminoacrolein aminal and 3-dimethylamino-1,1,3-trimethoxypropane to form polymethine dyes.
Substitution Reactions: It can participate in substitution reactions where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Bases: Piperidine, triethylamine.
Solvents: Ethanol, dichloromethane.
Conditions: Reflux, room temperature.
Major Products:
Polymethine Dyes: These are formed through the reaction with aminals and trimethoxypropanes.
相似化合物的比较
1,3-Bis(dicyanomethylidene)indane: This compound shares a similar structure and is also used in the synthesis of butadiene dyes.
Difluorinated 3-(Dicyanomethylidene)indan-1-one: This variant has additional fluorine atoms, which further enhance its electron-withdrawing capabilities.
Uniqueness: 3-(Dicyanomethylidene)indan-1-one is unique due to its strong electron-withdrawing nature and its ability to form stable acceptor-donor-acceptor structures. This makes it particularly valuable in the field of organic electronics and photovoltaic research .
属性
IUPAC Name |
2-(3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKZKOSAXYVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391144 | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-74-6 | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile?
A1: The molecular formula of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is C12H5N2O, and its molecular weight is 193.19 g/mol.
Q2: What spectroscopic data is available for characterizing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile?
A2: Researchers frequently use UV-Vis absorption spectroscopy to analyze 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This technique provides insights into the compound's light absorption properties, which are crucial for its function in OSCs. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction have been employed to confirm the structure and analyze molecular packing. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How is 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile used in organic solar cells?
A3: 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is frequently incorporated as an electron-accepting unit in non-fullerene acceptors (NFAs) for OSCs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its strong electron-withdrawing properties facilitate efficient electron transfer within the OSC active layer.
Q4: How does the structure of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile contribute to its effectiveness in OSCs?
A4: The structure of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, with its acceptor-donor-acceptor (A-D-A) configuration, is crucial for its function in OSCs. The electron-withdrawing dicyanomethylene group and the electron-donating indanone moiety contribute to efficient intramolecular charge transfer, enhancing light absorption and charge separation in OSC devices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: How do modifications to the structure of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile affect its properties and performance in OSCs?
A5: Researchers have explored various modifications to the 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile structure, including halogenation, alkylation, and the introduction of different aromatic units. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These modifications can impact the compound's absorption spectrum, energy levels, solubility, and ultimately, the efficiency of OSC devices.
Q6: What are the limitations of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile in OSCs, and how are researchers addressing them?
A6: One limitation is the potential for undesirable chemical reactions with certain materials, such as amine-containing polyelectrolytes used in some OSC architectures. [] Researchers have addressed this by developing functionalized versions of these materials to protect reactive groups and enhance compatibility with INCN-based NFAs.
Q7: How is computational chemistry used in the research and development of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile-based materials for OSCs?
A7: Computational chemistry plays a vital role in understanding and predicting the properties of INCN-based materials. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Density functional theory (DFT) calculations are frequently employed to simulate molecular geometries, electronic structures, absorption spectra, and charge transport properties, guiding the design of new high-performance NFAs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


